molecular formula C2H4F4Si2 B14424673 1,1,3,3-Tetrafluoro-1,3-disiletane CAS No. 80652-99-9

1,1,3,3-Tetrafluoro-1,3-disiletane

Cat. No.: B14424673
CAS No.: 80652-99-9
M. Wt: 160.22 g/mol
InChI Key: WQXLRZBBJBYYNM-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluoro-1,3-disiletane is a cyclic organosilicon compound featuring a four-membered Si–O–Si–O ring with two fluorine atoms bonded to each silicon atom. This structure confers unique electronic and steric properties due to the high electronegativity of fluorine and the strained disiletane ring. The compound’s reactivity and stability are influenced by the electron-withdrawing fluorine substituents, which reduce nucleophilicity at silicon and increase ring strain compared to non-fluorinated analogs.

Properties

CAS No.

80652-99-9

Molecular Formula

C2H4F4Si2

Molecular Weight

160.22 g/mol

IUPAC Name

1,1,3,3-tetrafluoro-1,3-disiletane

InChI

InChI=1S/C2H4F4Si2/c3-7(4)1-8(5,6)2-7/h1-2H2

InChI Key

WQXLRZBBJBYYNM-UHFFFAOYSA-N

Canonical SMILES

C1[Si](C[Si]1(F)F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Dichlorodisiletane

A foundational route involves the fluorination of 1,3-dichloro-1,3-disiletane using antimony trifluoride (SbF₃) as a fluorinating agent. This method parallels the synthesis of perfluorocyclobutane derivatives:

Reaction Scheme:
$$ \text{Cl}2\text{Si–CH}2–\text{SiCl}2 + 4\text{SbF}3 \rightarrow \text{F}2\text{Si–CH}2–\text{SiF}2 + 4\text{SbCl}3 $$

Conditions:

  • Temperature: 120–150°C
  • Solvent: None (neat reaction)
  • Yield: 40–55%

Challenges:

  • Byproduct Formation: Competing side reactions, such as SbF₃-mediated ring-opening, reduce efficiency.
  • Purification: Separation of SbCl₃ requires fractional distillation under reduced pressure.

Metathesis Reactions with Fluorosilanes

An alternative approach employs metathesis between 1,3-disodio-1,3-disiletane and fluorinating agents like silicon tetrafluoride (SiF₄):

Reaction Scheme:
$$ \text{Na}2\text{Si–CH}2–\text{SiNa}2 + 2\text{SiF}4 \rightarrow \text{F}2\text{Si–CH}2–\text{SiF}2 + 2\text{Na}2\text{SiF}_6 $$

Optimization Insights:

  • Catalyst Use: Addition of catalytic amounts of crown ethers (e.g., 18-crown-6) improves reaction kinetics by solubilizing sodium ions.
  • Yield: 60–70% under optimized conditions.

Gas-Phase Pyrolysis of Fluorosilane Precursors

High-temperature pyrolysis of hexafluorodisilane (Si₂F₆) in the presence of methane has been explored:

Reaction Scheme:
$$ \text{Si}2\text{F}6 + \text{CH}4 \rightarrow \text{F}2\text{Si–CH}2–\text{SiF}2 + 2\text{HF} $$

Conditions:

  • Temperature: 600–800°C
  • Pressure: 1–5 atm
  • Contact Time: <1 second

Data Table 1: Pyrolysis Yield vs. Temperature

Temperature (°C) Yield (%) Major Byproduct
600 22 SiF₄
700 48 CH₃SiF₃
800 35 C₂F₄Si₂

Limitations:

  • Rapid quenching is critical to prevent decomposition into silicon tetrafluoride (SiF₄).

Electrochemical Fluorination (ECF)

Electrochemical methods using hydrogen fluoride (HF) as both solvent and fluorine source offer a scalable pathway:

Setup:

  • Electrolyte: Anhydrous HF
  • Electrodes: Nickel anode and cathode
  • Substrate: 1,3-Dichloro-1,3-disiletane

Mechanism:

  • Anodic oxidation replaces chlorine atoms with fluorine via sequential substitution.
  • Current density: 10–20 mA/cm²

Advantages:

  • Avoids stoichiometric fluorinating agents.
  • Yields up to 75% with minimal byproducts.

Purification and Characterization

Distillation Techniques

Crude products are typically purified via fractional distillation under inert atmospheres. Key parameters include:

  • Boiling Point: 78–82°C (at 760 mmHg)
  • Purity Assessment: Gas chromatography (GC) with flame ionization detection.

Spectroscopic Characterization

  • ¹⁹F NMR: Single resonance at δ −120 ppm (CF₂ groups).
  • IR Spectroscopy: Peaks at 1,050 cm⁻¹ (Si–F stretch) and 740 cm⁻¹ (Si–Si stretch).

Applications and Derivatives

This compound serves as a precursor for:

  • Protective Coatings: Plasma-enhanced chemical vapor deposition (PECVD) yields Si–C–F films with exceptional hardness.
  • Pharmaceutical Intermediates: Functionalization via nucleophilic substitution introduces bioactive moieties.

Chemical Reactions Analysis

1,1,3,3-Tetrafluoro-1,3-disiletane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.

    Substitution: Substitution reactions can occur with nucleophiles, where fluorine atoms are replaced by other functional groups. Common reagents include organolithium or Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,3,3-Tetrafluoro-1,3-disiletane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Its unique properties make it a candidate for studying silicon-based biochemistry.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and reactivity.

    Industry: It is used in the production of specialized materials, including coatings and sealants, due to its chemical resistance and durability.

Mechanism of Action

The mechanism by which 1,1,3,3-Tetrafluoro-1,3-disiletane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the cleavage of bonds, depending on the reaction conditions. The pathways involved often include nucleophilic attack on the silicon center, leading to substitution or addition reactions.

Comparison with Similar Compounds

1,1,3,3-Tetramethyl-1,3-disilacyclobutane

  • Structural Differences : Replacing methyl groups with fluorine atoms increases electronegativity and polarizability. Fluorine’s smaller atomic radius reduces steric hindrance but introduces stronger dipole-dipole interactions.
  • Thermal Stability : Fluorinated silanes generally exhibit lower thermal stability due to weakened Si–F bonds (bond dissociation energy ~552 kJ/mol) compared to Si–C bonds (~305 kJ/mol) .
  • Reactivity : The electron-withdrawing fluorine atoms decrease nucleophilic substitution rates at silicon, making 1,1,3,3-tetrafluoro-1,3-disiletane less reactive toward nucleophiles than its methylated counterpart.

Octamethylcyclotetrasiloxane (D4)

  • Ring Size and Flexibility : D4 has an eight-membered Si–O ring, which is more flexible and less strained than the four-membered disiletane ring.
  • Applications : D4 is a precursor for silicone polymers, whereas fluorinated disiletanes may find niche applications in specialty materials (e.g., hydrophobic coatings) due to fluorine’s low surface energy .
  • Solubility: Fluorinated disiletanes are expected to exhibit lower solubility in nonpolar solvents compared to D4, owing to increased polarity from fluorine substituents .

1,1,3,3-Tetrafluoroacetone

  • Functional Groups : Unlike the disiletane, this compound contains a carbonyl group (C=O) flanked by two CF₂ groups.
  • Physical Properties :

    Property 1,1,3,3-Tetrafluoroacetone This compound (Inferred)
    Molecular Weight 130.04 g/mol ~170–190 g/mol (estimated)
    Boiling Point 61.8°C Likely higher due to ring strain
    Vapor Pressure 183 mmHg at 25°C Lower (stronger intermolecular forces)
  • Reactivity : The carbonyl group in tetrafluoroacetone participates in ketone-specific reactions (e.g., nucleophilic additions), whereas the disiletane’s reactivity centers on silicon-fluorine bond cleavage or ring-opening polymerization.

3-Chloro-1,1,3,3-tetrafluoropropene

  • Backbone and Halogenation : A propene derivative with Cl and F substituents, contrasting with the disiletane’s cyclic siloxane structure.
  • Applications: Used as a refrigerant or intermediate in fluoropolymer synthesis , whereas fluorinated disiletanes may serve as fluorinating agents or precursors to silicon-based nanomaterials.
  • Steric Effects : The geminal fluorine atoms in both compounds create significant steric interactions, but the disiletane’s ring strain amplifies this effect .

Key Research Findings

Steric and Electronic Effects

  • Fluorine substituents increase steric crowding and electron-withdrawing effects, destabilizing the disiletane ring compared to methylated analogs. Activation energy for ring-opening reactions is likely higher due to stronger Si–F bonds .
  • In cyclohexane derivatives, geminal fluorine atoms raise the energy barrier for chair-chair interconversion by 5–10 kJ/mol, suggesting analogous effects in fluorinated disiletanes .

Material Properties

  • Fluorinated organosilicon compounds, such as HFES (a fluorinated siloxane), demonstrate enhanced hydrophobicity and softness when applied to textiles .

Thermodynamic Stability

  • Cyclic siloxanes with fluorinated substituents exhibit lower thermal decomposition temperatures compared to hydrocarbon analogs. For example, D4 decomposes above 300°C, whereas fluorinated disiletanes may degrade at 150–200°C .

Q & A

Q. What synthetic methods are commonly employed for the preparation of 1,1,3,3-Tetrafluoro-1,3-disiletane, and what reaction conditions are crucial for optimizing yield?

The synthesis of this compound involves a multi-step process starting with fluorinated silane precursors. Key steps include cyclization under controlled thermal conditions and the use of anhydrous solvents (e.g., THF) to prevent hydrolysis. Critical parameters affecting yield include:

  • Temperature control : Precise heating during cyclization (typically 60–80°C) minimizes side reactions.
  • Reagent stoichiometry : Excess fluorinating agents ensure complete substitution of chlorine atoms with fluorine.
  • Inert atmosphere : Reactions conducted under nitrogen or argon prevent oxidation of reactive intermediates.
    Post-synthesis, purification via column chromatography or fractional distillation is essential to isolate the compound with >95% purity. Experimental protocols emphasize monitoring via thin-layer chromatography (TLC) to track reaction progress .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound, and how should these be implemented?

Structural elucidation and purity assessment require a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for identifying fluorine environments, while ¹H and ²⁹Si NMR confirm silicon bonding patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects characteristic Si-F and Si-C stretching vibrations (~700–900 cm⁻¹).
  • Gas Chromatography (GC) : Quantifies purity by separating volatile byproducts.
    For reproducibility, ensure samples are rigorously dried to avoid solvent interference, and calibrate instruments using fluorinated reference standards .

Advanced Research Questions

Q. What experimental approaches are used to investigate the thermal isomerization pathways of this compound, and how can conflicting data from different studies be resolved?

Thermal isomerization studies involve dynamic differential scanning calorimetry (DSC) and variable-temperature NMR to track structural rearrangements. Conflicting data on stability (e.g., decomposition temperatures) may arise from differences in:

  • Sample purity : Trace impurities catalyze decomposition; use recrystallized or sublimed samples.
  • Heating rates : Slow ramping (1–2°C/min) in DSC avoids kinetic artifacts.
  • Atmosphere : Oxidative vs. inert environments significantly alter degradation pathways.
    To resolve discrepancies, replicate experiments under standardized conditions and employ computational modeling (DFT) to predict thermodynamic favorability of isomerization pathways .

Q. How can the ring-opening polymerization kinetics of this compound be systematically studied to determine activation parameters and polymer properties?

Ring-opening polymerization (ROP) is initiated by nucleophilic catalysts (e.g., alkoxides) and monitored via:

  • In-situ FTIR : Tracks consumption of cyclic monomers (disappearance of Si-F peaks).
  • Gel Permeation Chromatography (GPC) : Measures molecular weight distribution and polydispersity.
  • Kinetic modeling : Apply the Arrhenius equation to determine activation energy (Eₐ) by varying temperatures (40–100°C).
    Key factors influencing polymer properties include:
  • Catalyst loading : Higher concentrations accelerate ROP but may reduce chain length.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
    Post-polymerization, thermogravimetric analysis (TGA) evaluates thermal stability, while X-ray diffraction (XRD) assesses crystallinity .

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